molecular formula C11H19O4P B8595347 Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate CAS No. 69691-11-8

Dimethyl (3,3-dimethyl-2-oxohept-5-yn-1-yl)phosphonate

Cat. No. B8595347
M. Wt: 246.24 g/mol
InChI Key: FQMVLQNNAODGQV-UHFFFAOYSA-N
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Patent
US04775692

Procedure details

Under argon atmosphere, a solution of n-butyl lithium in hexane (33 ml, 0.054 mol, 1.04N) was added dropwise with stirring into a solution of dimethyl methylphosphonate (6.82 g, 0.055 mol) in anhydrous THF (100 ml) at -78° C. and the mixture was stirred for 30 min. at -78° C. To the mixture was added dropwise a solution of ethyl 2,2-dimethyl-4-hexynoate (3.7 g, 0.022 mol) in anhydrous THF (15 ml) and the mixture was stirred for 30 min. at -78° C. and then for one hour at room temperature. To the resulting mixture were added acetic acid (3.1 ml, 0.054 mol) and water (10 ml), and the mixture was then concentrated. The residue was diluted with water (20 ml) and extracted with ethyl acetate (100 ml×2). The combined ethyl acetate layers were washed with water (20 ml) and with brine (20 ml), dried over anhydrous sodium sulfate, and concentrated. Distillation of the residue in vacuo gave dimethyl 3,3-dimethyl-2-oxo-5-heptynylphosphonate (5.04 g, 0.020 mol, 93%, B.p.: 108°-110° C./0.15 mmHg). The product was assigned the structure by the following data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
3.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[CH3:12][P:13](=[O:18])([O:16][CH3:17])[O:14][CH3:15].[CH3:19][C:20]([CH3:30])([CH2:26][C:27]#[C:28][CH3:29])[C:21](OCC)=[O:22].C(O)(=O)C>C1COCC1.O>[CH3:19][C:20]([CH3:30])([CH2:26][C:27]#[C:28][CH3:29])[C:21](=[O:22])[CH2:12][P:13](=[O:18])([O:16][CH3:17])[O:14][CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
33 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
6.82 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.7 g
Type
reactant
Smiles
CC(C(=O)OCC)(CC#CC)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
3.1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min. at -78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 min. at -78° C.
Duration
30 min
WAIT
Type
WAIT
Details
for one hour at room temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was then concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 ml×2)
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with water (20 ml) and with brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(CP(OC)(OC)=O)=O)(CC#CC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.02 mol
AMOUNT: MASS 5.04 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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